molecular formula C9H11BrN2O B13059556 4-Bromo-2-(cyclopentoxy)pyrimidine

4-Bromo-2-(cyclopentoxy)pyrimidine

Cat. No.: B13059556
M. Wt: 243.10 g/mol
InChI Key: HFZIVQWYZFUNAZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopentoxy)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom at the 4-position and a cyclopentoxy group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are integral components of many biologically active molecules, including nucleic acids and various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with cyclopentanol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide. The reaction proceeds through nucleophilic substitution, where the cyclopentoxy group replaces the chlorine atom .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(cyclopentoxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrimidines, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

4-Bromo-2-(cyclopentoxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopentoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(cyclopentoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentoxy group provides steric and electronic effects that influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

4-bromo-2-cyclopentyloxypyrimidine

InChI

InChI=1S/C9H11BrN2O/c10-8-5-6-11-9(12-8)13-7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

HFZIVQWYZFUNAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=N2)Br

Origin of Product

United States

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